Enhanced Lipophilicity: XLogP3 Comparison
The computed XLogP3 value for 4-Methoxy-2-methylquinolin-8-OL is 2.5, representing an increase of 0.7 log units over unsubstituted 8-hydroxyquinoline (XLogP3 ≈ 1.8) and a moderate increase over 8-hydroxyquinaldine (2-methylquinolin-8-ol, XLogP3 ≈ 2.0) [1]. This quantifiable difference in lipophilicity predicts improved membrane permeability and potentially enhanced blood-brain barrier penetration, which is a critical parameter for central nervous system drug discovery programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 8-Hydroxyquinoline: XLogP3 ≈ 1.8; 8-Hydroxyquinaldine: XLogP3 ≈ 2.0 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. 8-HQ; ΔXLogP3 = +0.5 vs. 8-hydroxyquinaldine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release) |
Why This Matters
Higher lipophilicity can translate into improved cell permeability and CNS exposure, making this compound a more suitable starting point for neurological target programs compared to less lipophilic analogs.
- [1] PubChem. XLogP3 values: CID 18321891 (2.5), CID 1923 (1.8), CID 7126 (8-hydroxyquinaldine, ≈2.0). View Source
- [2] Lipinski, C.A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
